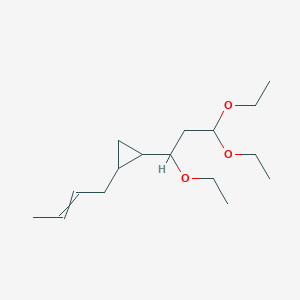![molecular formula C29H22N2O B14504251 6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl- CAS No. 64792-36-5](/img/structure/B14504251.png)
6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl- is a complex organic compound that belongs to the pyridocarbazole family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido[3,2-b]carbazole derivatives typically involves the reaction of 3-amino-1,4-dimethylcarbazole with β-ketoesters. . The process begins with the nitration of 5-bromoindole, followed by reduction with hydrogen under pressure over palladium charcoal. The resulting compound is then condensed with ethyl acetoacetate and cyclized by heating in diphenylether to yield the desired pyridocarbazole derivative .
Industrial Production Methods
Industrial production methods for 6H-Pyrido[3,2-b]carbazole derivatives are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
化学反応の分析
Types of Reactions
6H-Pyrido[3,2-b]carbazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridocarbazole core.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with palladium on charcoal.
Substituting agents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated pyridocarbazoles .
科学的研究の応用
6H-Pyrido[3,2-b]carbazole derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
作用機序
The mechanism of action of 6H-Pyrido[3,2-b]carbazole derivatives involves their interaction with DNA. These compounds can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This intercalation is facilitated by the planar structure of the pyridocarbazole core, which allows it to fit snugly between the base pairs . Additionally, these compounds can induce apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 6H-Pyrido[3,2-b]carbazole include:
Ellipticine: A well-known anticancer agent with a similar pyridocarbazole structure.
Olivacine: Another natural product with anticancer properties and a pyridocarbazole core.
Methoxyellipticine: A derivative of ellipticine with enhanced anticancer activity.
Uniqueness
What sets 6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl- apart from these similar compounds is its specific substitution pattern. The presence of the 4-ethoxyphenyl and 4-phenyl groups can influence its chemical reactivity, biological activity, and photophysical properties, making it a unique compound with distinct applications and potential benefits .
特性
CAS番号 |
64792-36-5 |
|---|---|
分子式 |
C29H22N2O |
分子量 |
414.5 g/mol |
IUPAC名 |
2-(4-ethoxyphenyl)-4-phenyl-1H-pyrido[3,2-b]carbazole |
InChI |
InChI=1S/C29H22N2O/c1-2-32-21-14-12-20(13-15-21)27-16-23(19-8-4-3-5-9-19)25-18-28-24(17-29(25)31-27)22-10-6-7-11-26(22)30-28/h3-18,31H,2H2,1H3 |
InChIキー |
ZBVGXWVFYKDMKU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CC(=C3C=C4C(=C5C=CC=CC5=N4)C=C3N2)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
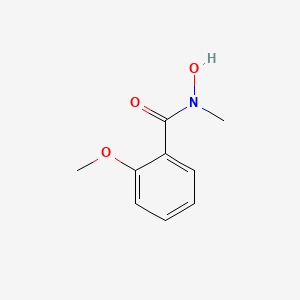
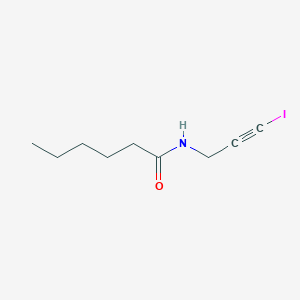
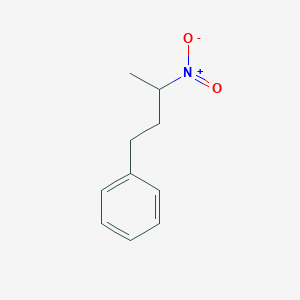
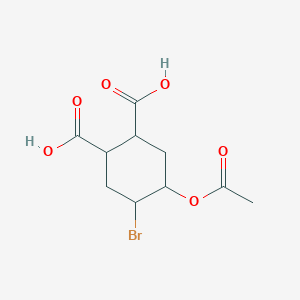
methylidene}hydroxylamine](/img/structure/B14504210.png)
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
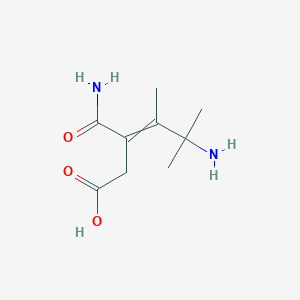
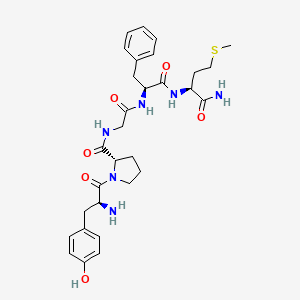
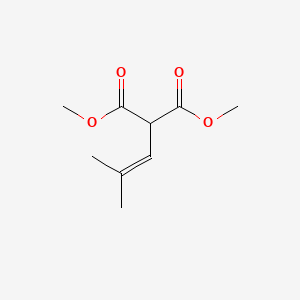
![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
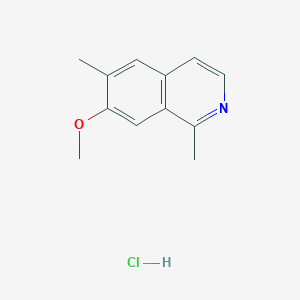
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
